N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide
Overview
Description
N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide is a complex organic compound belonging to the class of carboxylic acids and derivatives This compound is characterized by its unique structure, which includes a dioxooctahydro-methanoisoindol moiety attached to a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxooctahydro-methanoisoindol moiety: This step involves the cyclization of a suitable precursor under controlled conditions to form the dioxooctahydro-methanoisoindol structure.
Attachment of the phenylpropanamide group: The dioxooctahydro-methanoisoindol intermediate is then reacted with a phenylpropanamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid
- (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
- 4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Uniqueness
N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the dioxooctahydro-methanoisoindol moiety with a phenylpropanamide group sets it apart from similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-20(12-9-15-5-2-1-3-6-15)25-18-7-4-8-19(14-18)26-23(28)21-16-10-11-17(13-16)22(21)24(26)29/h1-8,14,16-17,21-22H,9-13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEOEMXEVCQORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)NC(=O)CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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